molecular formula C7H9NO4S B1218741 Cystathionine ketimine CAS No. 87254-95-3

Cystathionine ketimine

Cat. No.: B1218741
CAS No.: 87254-95-3
M. Wt: 203.22 g/mol
InChI Key: XJUQJVUYGRTQGI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystathionine ketimine belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm.
This compound is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Properties

CAS No.

87254-95-3

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c9-6(10)4-1-2-13-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1

InChI Key

XJUQJVUYGRTQGI-SCSAIBSYSA-N

Isomeric SMILES

C1CSCC(=N[C@H]1C(=O)O)C(=O)O

SMILES

C1CSCC(=NC1C(=O)O)C(=O)O

Canonical SMILES

C1CSCC(=NC1C(=O)O)C(=O)O

87254-95-3

physical_description

Solid

Synonyms

cystathionine ketimine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cystathionine ketimine
Reactant of Route 2
Cystathionine ketimine
Reactant of Route 3
Cystathionine ketimine
Reactant of Route 4
Cystathionine ketimine
Reactant of Route 5
Cystathionine ketimine
Reactant of Route 6
Cystathionine ketimine

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